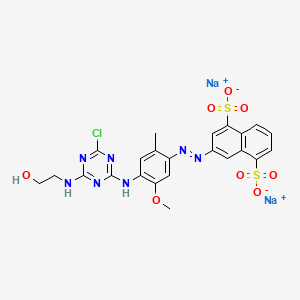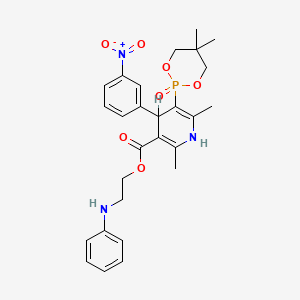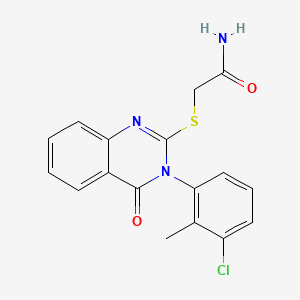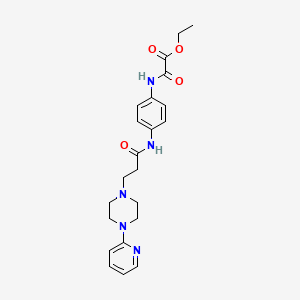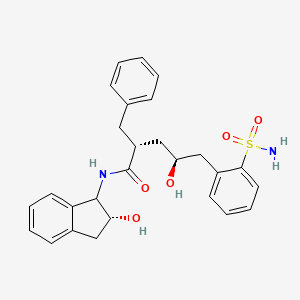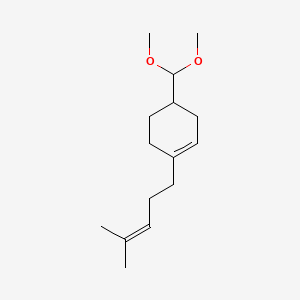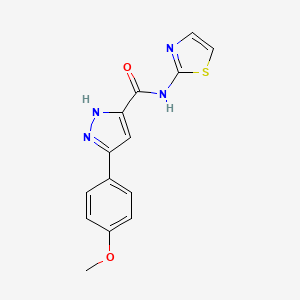
1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-thiazolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-thiazolyl- is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, a carboxamide group, a methoxyphenyl substituent, and a thiazolyl group, making it a versatile molecule for chemical modifications and functional studies.
準備方法
The synthesis of 1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-thiazolyl- typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to streamline the synthesis and reduce waste.
化学反応の分析
1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.
科学的研究の応用
Medicinal Chemistry: The compound exhibits promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as organic semiconductors and polymers with specific electronic properties.
Chemical Biology: It serves as a valuable tool for studying biological processes and molecular interactions due to its ability to interact with specific biomolecules and pathways.
作用機序
The mechanism of action of 1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-thiazolyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-thiazolyl- can be compared with other similar compounds, such as:
1H-Pyrazole-3-carboxamide, 5-(4-methylphenyl)-N-2-thiazolyl-: This compound has a methyl group instead of a methoxy group, which can influence its chemical reactivity and biological activity.
1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-N-2-thiazolyl-: The presence of a chlorine atom can enhance the compound’s electron-withdrawing properties, affecting its interactions with biological targets.
The uniqueness of 1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-thiazolyl- lies in its specific combination of functional groups, which provides a balance of electronic and steric properties, making it a versatile compound for various applications.
特性
CAS番号 |
130421-54-4 |
|---|---|
分子式 |
C14H12N4O2S |
分子量 |
300.34 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H12N4O2S/c1-20-10-4-2-9(3-5-10)11-8-12(18-17-11)13(19)16-14-15-6-7-21-14/h2-8H,1H3,(H,17,18)(H,15,16,19) |
InChIキー |
CLKLUNYELBYANB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12724009.png)
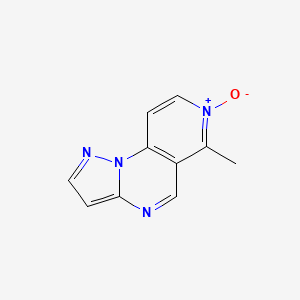
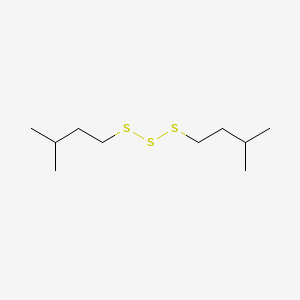

![ethyl 2-(methylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12724038.png)
